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Abstract

ONC213, a small molecule inhibitor of a-ketoglutarate dehydrogenase (a-KGDH),
demonstrates significant anti-leukemic activity in preclinical models of Acute Myeloid Leukemia
(AML). By targeting a key enzyme in the TCA cycle, ONC213 induces mitochondrial stress,
suppresses oxidative phosphorylation, and ultimately leads to apoptotic cell death in AML cells,
including leukemia stem cells.[1][2] This document provides detailed protocols for essential in
vitro assays to evaluate the efficacy of ONC213 in AML cell lines and primary patient samples.

Introduction

Acute Myeloid Leukemia (AML) is a hematologic malignancy with a poor prognosis, highlighting
the urgent need for novel therapeutic strategies. The imipridone ONC213 has emerged as a
promising agent with a unique mechanism of action. ONC213 inhibits a-KGDH, leading to an
accumulation of a-ketoglutarate and the induction of an integrated stress response (ISR).[1][3]
This response is characterized by the phosphorylation of elF2a and increased expression of
ATF4, which in turn suppresses the translation of the anti-apoptotic protein Mcl-1, a key
resistance factor in AML.[2][3] These cellular events culminate in mitochondrial dysfunction and
apoptosis. This application note provides standardized protocols for assessing the in vitro
activity of ONC213 against AML cells.
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Data Presentation
Table 1: In Vitro Cytotoxicity of ONC213 in AML Cell

Lines

Cell Line IC50 (nM) after 72h
MV4-11 91.7

OCI-AML3 156.0

MOLM-13 213.0

THP-1 350.0

U937 425.0

HL-60 512.0

KG-1 580.0

K562 626.0

Data represents the mean from three independent experiments. IC50 values were determined
using an MTT assay following a 72-hour treatment with ONC213.[1]

Table 2: In Vitro Cytotoxicity of ONC213 in Primary AML
Patient Samples

Number of IC50 Range (nM) .

Sample Type Median IC50 (nM)
Samples (n) after 72h

Primary AML Patient
48 106.0 - 2173.0 374.2

Samples

Viability was assessed using an MTT assay after 72 hours of ONC213 treatment.[1]

Experimental Protocols
Cell Viability Assay (MTT Assay)
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This protocol is for determining the cytotoxic effect of ONC213 on AML cells by measuring

mitochondrial reductase activity.

Materials:

AML cell lines or primary cells

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-
Streptomycin

ONC213 (stock solution in DMSO)

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in
PBS)

Solubilization solution (e.g., DMSO or 0.01 N HCI in 10% SDS)

96-well plates

Microplate reader

Procedure:

Seed AML cells in a 96-well plate at a density of 5 x 102 to 1 x 104 cells/well in 100 pL of
complete culture medium.

Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO-.

Prepare serial dilutions of ONC213 in culture medium from a stock solution.

Add 100 pL of the ONC213 dilutions to the respective wells. Include a vehicle control
(DMSO) and a medium-only blank.

Incubate the plate for 72 hours at 37°C and 5% CO-2.[1]

Add 20 pL of MTT solution to each well and incubate for 4 hours at 37°C.
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o Carefully aspirate the medium and add 150 pL of solubilization solution to each well to
dissolve the formazan crystals.

» Measure the absorbance at 570 nm using a microplate reader.

o Calculate the IC50 values using appropriate software (e.g., GraphPad Prism).

Apoptosis Assay (Annexin V/Propidium lodide Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells following ONC213
treatment using flow cytometry.

Materials:

AML cells treated with ONC213 or vehicle control

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium lodide (PI),
and Binding Buffer)

Phosphate Buffered Saline (PBS)

Flow cytometer

Procedure:

Treat AML cells with the desired concentrations of ONC213 for 48 hours.[4]

o Harvest approximately 1-5 x 10° cells by centrifugation at 300 x g for 5 minutes.

e Wash the cells twice with cold PBS and resuspend the pellet in 100 pL of 1X Binding Buffer.

e Add 5 pL of Annexin V-FITC and 5 pL of PI to the cell suspension.

o Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

e Add 400 pL of 1X Binding Buffer to each tube.

e Analyze the samples by flow cytometry within one hour. Unstained cells, Annexin V-FITC
only, and PI only controls should be used for compensation and gating.

© 2025 BenchChem. All rights reserved. 4 /10 Tech Support


https://www.benchchem.com/product/b13145634?utm_src=pdf-body
https://www.benchchem.com/product/b13145634?utm_src=pdf-body
https://www.benchchem.com/product/b13145634?utm_src=pdf-body
https://www.researchgate.net/figure/ONC213-shows-potent-in-vitro-and-in-vivo-antileukemic-activity-against-AML-cell-lines-and_fig1_377663034
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13145634?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Colony Formation Assay

This assay assesses the effect of ONC213 on the self-renewal capacity of AML progenitor

cells.

Materials:

Primary AML patient samples or AML cell lines

MethoCult™ medium (e.g., H4434, STEMCELL Technologies)

IMDM

FBS

ONC213

35 mm culture dishes

Procedure:

Treat primary AML cells with ONC213 (e.g., 250 nM and 500 nM) or vehicle for 48 hours in
liquid culture.[1]

Wash the cells three times with PBS.[3]
Resuspend the cells in IMDM + 2% FBS.

Mix the cell suspension with MethoCult™ medium at a final plating concentration of 1 x 10*
to 5 x 10% cells per 35 mm dish.

Incubate the dishes for 10-14 days at 37°C in a humidified incubator with 5% CO:.[1][3]

Count colonies containing more than 50 cells using an inverted microscope.[3]

Cell Cycle Analysis (Propidium lodide Staining)

This protocol determines the distribution of cells in different phases of the cell cycle after
ONC213 treatment.
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Materials:

AML cells treated with ONC213 or vehicle control

Cold 70% Ethanol

PBS

Propidium lodide (PI) staining solution (50 pg/mL Pl in 3.8 mM sodium citrate in PBS)[5]
RNase A (100 pg/mL)[6]

Flow cytometer

Procedure:

Harvest approximately 1 x 10° treated cells by centrifugation.
Wash the cell pellet with PBS.

Fix the cells by adding cold 70% ethanol dropwise while gently vortexing. Incubate for at
least 1 hour at 4°C.[5]

Wash the fixed cells twice with PBS.
Resuspend the cell pellet in 1 mL of PI staining solution containing 100 pug/mL RNase A.[6]
Incubate for 30 minutes at 37°C in the dark.[6]

Analyze the samples by flow cytometry.

Mandatory Visualization
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ONC213 In Vitro AML Assay Workflow
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ONC213 Mechanism of Action in AML
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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cells]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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